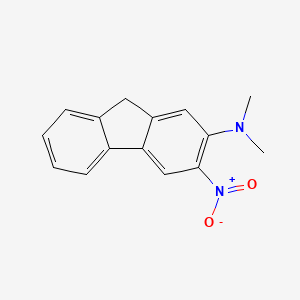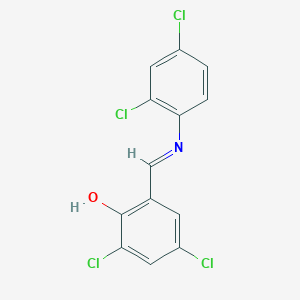
1-(biphenyl-4-yl)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is a synthetic organic compound. It is characterized by the presence of a biphenyl group and a pyrrolidine moiety, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE typically involves the following steps:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.
Formation of the Final Compound: The final step involves the coupling of the biphenyl group with the pyrrolidine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-BIPHENYL-4-YL-2-AMINO-ETHANONE: Similar structure but lacks the pyrrolidine moiety.
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-PROPANE: Similar structure but with a different alkyl chain.
Uniqueness
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is unique due to the presence of both the biphenyl group and the pyrrolidine moiety, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C18H19ClN2O |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-phenylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c21-17(13-20-18-7-4-12-19-18)16-10-8-15(9-11-16)14-5-2-1-3-6-14;/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20);1H |
Clave InChI |
DXMQLGRGFXIRDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11991508.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B11991520.png)
![6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B11991532.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11991539.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991542.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)
